molecular formula C6H8N2 B2393539 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile CAS No. 1936643-30-9

3-Aminobicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B2393539
CAS No.: 1936643-30-9
M. Wt: 108.144
InChI Key: IDGRIZONVXYBNY-UHFFFAOYSA-N
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Description

3-Aminobicyclo[1.1.1]pentane-1-carbonitrile (CAS 1936643-30-9) is a high-value, multifunctional building block designed for advanced medicinal chemistry and drug discovery applications. This compound integrates two critical functional groups—an amine and a nitrile—onto a rigid bicyclo[1.1.1]pentane (BCP) scaffold, making it a powerful tool for creating novel bioactive molecules with improved properties. The BCP core serves as a highly effective bioisostere for a phenyl ring or a tert -butyl group. This substitution strategy is widely used to optimize key parameters in drug candidates. Replacing aromatic rings with the BCP motif can significantly improve aqueous solubility , enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, and reduce non-specific binding , which helps to minimize off-target effects and toxicity . The three-dimensional, saturated nature of the BCP cage also allows researchers to explore new vectors in three-dimensional space, moving beyond traditional flat aromatic systems . The presence of both an amine and a nitrile group on the BCP scaffold provides exceptional synthetic versatility. The amine can be used to form amide bonds or be incorporated into sulfonamides, ureas, and carbamates, enabling direct integration into peptidomimetics or other pharmacophores. The nitrile group acts as a versatile handle for further chemical transformation; it can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or serve as a dipole in cycloaddition reactions . This makes this compound a crucial intermediate for synthesizing a wide range of BCP-containing derivatives, such as amino acids, alcohols, and trifluoroborates, which are valuable for cross-coupling reactions . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) for handling and storage information, noting that this compound may require storage in a cool, dark place under an inert atmosphere to maintain stability .

Properties

IUPAC Name

3-aminobicyclo[1.1.1]pentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-4-5-1-6(8,2-5)3-5/h1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGRIZONVXYBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition in Flow Reactors

A photochemical [2+2] cycloaddition between [1.1.1]propellane and diacetyl under blue LED irradiation (450 nm) generates bicyclo[1.1.1]pentane-1,3-diketone. This method, optimized for scalability, achieves a 1 kg scale output within 24 hours in continuous flow reactors. The flow system minimizes thermal degradation and enhances safety by controlling exothermicity.

Haloform Reaction for Functionalization

Nitrile Group Introduction Strategies

Introducing the nitrile group into the BCP core requires precise functional group transformations. Two dominant methods are documented:

Direct Cyanation via Radical Pathways

Photochemical conditions enable radical-mediated cyanation. For example, reacting [1.1.1]propellane with cyanating agents (e.g., trimethylsilyl cyanide) under UV light generates bicyclo[1.1.1]pentane-1-carbonitrile. This single-step method avoids intermediate isolation but requires stringent control over radical initiation to prevent side reactions.

Carboxylic Acid-to-Nitrile Conversion

Bicyclo[1.1.1]pentane-1-carboxylic acid (prepared via haloform reaction) is converted to the nitrile through a two-step process:

  • Amide Formation : Treating the acid with thionyl chloride (SOCl₂) yields the acyl chloride, which reacts with ammonia to form the primary amide.
  • Dehydration : Heating the amide with phosphorus oxychloride (POCl₃) eliminates water, producing the nitrile.

Amino Group Functionalization

The 3-amino group is introduced via sequential protection, substitution, and deprotection steps to avoid side reactions with the nitrile.

Azide Intermediate Strategy

A patented continuous flow method involves:

  • Protection : Reacting bicyclo[1.1.1]pentane-1-carbonitrile with diphenylphosphoryl azide (DPPA) and tert-butanol in the presence of triethylamine to form a tert-butyl carbamate (Boc)-protected intermediate.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the azide to the primary amine while retaining the nitrile group.

Reaction Conditions :

  • Temperature : 25–30°C
  • Pressure : 1–2 bar H₂
  • Solvent : Ethyl acetate/water biphasic system.

Direct Amination via SN2 Displacement

A halogenated BCP precursor (e.g., 1-bromo-bicyclo[1.1.1]pentane-1-carbonitrile) undergoes nucleophilic substitution with aqueous ammonia under high pressure (5–10 bar). This method avoids protection-deprotection sequences but risks ring strain-induced side reactions.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting flow chemistry addresses safety and scalability challenges:

  • Exothermic Step Management : Tubular reactors dissipate heat efficiently during azide reduction.
  • Residence Time Control : Precise mixing in microchannels minimizes byproduct formation during cyanation.

Purification Techniques

  • Crystallization : The hydrochloride salt (this compound·HCl) is purified via recrystallization from ethanol/water (yield: 85–90%).
  • Chromatography : Silica gel chromatography (hexane/ethyl acetate) isolates intermediates with >97% purity.

Scientific Research Applications

Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile

The synthesis typically involves several steps, starting from simpler organic compounds. Common methods include:

  • Nucleophilic Substitution Reactions : Utilizing sodium cyanide for the introduction of the nitrile group.
  • Functionalization : Subsequent reactions can modify the compound to enhance its biological activity or solubility.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, where it serves as a bioisostere for traditional aromatic compounds like benzene rings.

  • Bioisosterism : The compound's bicyclic structure can effectively replace phenyl rings in drug candidates, improving solubility and metabolic stability while maintaining similar biological activity . This property is particularly useful in designing inhibitors for various biological targets.

Drug Development

Research indicates that compounds featuring the bicyclo[1.1.1]pentane motif exhibit favorable pharmacokinetic profiles compared to their phenyl counterparts. For instance:

  • Indoleamine-2,3-dioxygenase 1 Inhibition : Compounds derived from this bicyclic structure have shown significant potency as IDO1 inhibitors, which are crucial in cancer immunotherapy . The modification of traditional drug scaffolds with bicyclo[1.1.1]pentane can enhance their effectiveness while minimizing side effects.

Biological Studies

The compound is also utilized in biochemical studies to explore enzyme-substrate interactions and protein binding dynamics:

  • Enzyme Interaction Studies : The unique structural features allow researchers to investigate how this compound interacts with various enzymes, potentially leading to the development of new therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of using this compound in drug development:

StudyFocusFindings
Pellicciari et al., 1996Metabotropic Glutamate Receptor AntagonistsIdentified novel antagonists using bicyclo[1.1.1]pentane derivatives .
BLD Insights, 2022Drug Development ResearchDemonstrated improved solubility and reduced non-specific binding through bicyclic modifications .
PMC Article, 2020IDO InhibitorsShowcased enhanced metabolic stability and potency through the incorporation of bicyclo[1.1.1]pentane structures .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Bicyclo[2.2.2]octane Derivatives

  • Example: (2R,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (–)-8 Structure: Larger [2.2.2]octane ring with amino and carboxylic acid groups. Properties: Higher melting point (223–230°C) and optical rotation ([α]D<sup>20</sup> = –49°) compared to the [1.1.1]pentane analogue.

Substituted Bicyclo[1.1.1]pentane Derivatives

3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile
  • Structure: Phenyl substituent replaces the amino group.
  • Properties : Increased lipophilicity due to the aromatic ring, reducing water solubility.
  • Applications: Useful in hydrophobic drug formulations but less reactive in nucleophilic substitutions compared to the amino-cyano variant .
3-(tert-Butyl)bicyclo[1.1.1]pentane-1-carbonitrile
  • Structure : tert-Butyl group introduces steric hindrance.
  • Synthesis: Lower yield (30%) in carbonyl coupling reactions compared to amino-substituted derivatives, highlighting the amino group’s synthetic versatility .
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile
  • Structure : Hydroxymethyl (–CH2OH) substituent.
  • Properties : Enhanced polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
  • Applications : Suitable for prodrug designs requiring hydrophilic modifications .

Cycloalkyl-Substituted Analogues

  • Examples: 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine Hydrochloride Structure: Cyclohexyl group replaces the cyano moiety. Properties: Increased lipid solubility, favoring blood-brain barrier penetration in CNS-targeted therapies. Limitations: Reduced electrophilicity limits utility in click chemistry or cross-coupling reactions .

Research Findings and Implications

  • Reactivity: The amino group in 3-aminobicyclo[1.1.1]pentane-1-carbonitrile enables efficient carbamate and urea formation, as seen in sulfonamide synthesis (72% yield) . In contrast, tert-butyl-substituted analogues show lower synthetic efficiency .
  • Biological Relevance : The hydrochloride salt’s stability and solubility make it preferable for in vivo studies, whereas cyclohexyl derivatives may require formulation adjustments for bioavailability .
  • Safety : Classified as a Category 6.1 hazard (UN#2811), necessitating stringent handling protocols .

Biological Activity

3-Aminobicyclo[1.1.1]pentane-1-carbonitrile, also known as 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile, is a bicyclic compound characterized by its unique structure and functional groups, including an amino group and a carbonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

  • Molecular Formula : C₆H₈N₂
  • Molecular Weight : 108.14 g/mol
  • CAS Number : 1936643-30-9
  • IUPAC Name : this compound

The bicyclic structure contributes to its rigidity and potential interactions with biological targets, making it a subject of interest in drug development.

Research indicates that this compound may interact with various neurotransmitter systems, suggesting its potential as a candidate for treating neurological disorders. The specific mechanisms by which it exerts its effects are still under investigation, but it is hypothesized that it may modulate receptor activity or enzyme interactions within the central nervous system .

Notable Biological Activities

  • Neuropharmacological Effects : Preliminary studies suggest that the compound may influence neurotransmitter release and receptor activation, which could have implications for conditions such as anxiety and depression .
  • Enzyme Interaction : The compound has shown potential in biochemical assays to interact with certain enzymes, leading to modulation of their activity .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Filosa et al., 2006Investigated the synthesis and biological evaluation of bicyclo[1.1.1]pentylamines, highlighting the potential of similar compounds in modulating glutamate receptors .
Pellicciari et al., 2012Discussed structural optimizations involving bicyclic compounds, emphasizing their role as bioisosteres in drug design .
Recent Biochemical StudiesDemonstrated interactions with specific enzymes, indicating possible pathways for therapeutic applications .

Applications in Drug Development

The unique structure of this compound allows it to serve as a bioisostere for more traditional pharmacophores, potentially improving solubility and reducing off-target effects in drug formulations . Its applications include:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules.
  • Neuropharmacology : Investigating its effects on neurotransmitter systems for potential treatments of neurological disorders.

Q & A

Q. Methodological

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 2.19 ppm for BCP protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₇H₉N₃ requires m/z 135.0796).
  • X-ray Diffraction : Resolves ambiguity in stereochemistry and crystal packing .
    Discrepancies between computational and experimental data (e.g., dipole moments) are reconciled via hybrid QM/MM methods .

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